molecular formula C14H18N4O B1463971 N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide CAS No. 1334147-52-2

N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide

Cat. No. B1463971
CAS RN: 1334147-52-2
M. Wt: 258.32 g/mol
InChI Key: JEIHUANQBQSBAZ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical modifications. For example, one method involves the conversion of an acid into its ester, which is then transformed into a hydrazide. The final step involves the cyclization of the hydrazide to produce the 1,2,4-triazole derivative .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques such as IR, HNMR, and UV–visible spectroscopy .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For example, they can inhibit the growth of certain bacteria more strongly than other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be investigated using density functional theory (DFT). This can provide information on geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Innovative synthesis methods have been developed for triazole derivatives, demonstrating their potential in creating complex molecular structures with specific functional properties. For instance, a study detailed the synthesis of closely related benzamides, which crystallized as ethanol monosolvates, showcasing hydrogen bonds forming centrosymmetric aggregates (Chayanna Harish Chinthal et al., 2020).

  • Crystal Structure Insights : Another research highlighted the crystal structure analysis of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide, elucidating the significance of hydrogen bonds, π-π, and C–H·π interactions in forming a two-dimensional supramolecular network (O. Şahin et al., 2008).

Biological Activities

  • Antimicrobial Activities : Several studies focused on the antimicrobial properties of triazole derivatives. One research synthesized novel Schiff bases showing promising antibacterial and antifungal activities, highlighting the potential of triazole compounds in developing new antimicrobial agents (Yatin J. Mange et al., 2013).

  • Antiproliferative and Anticancer Activities : The anticancer evaluation of benzamide-based compounds has revealed significant activities against various cancer cell lines, indicating the potential therapeutic applications of these molecules in cancer treatment (B. Ravinaik et al., 2021).

  • Antiviral Properties : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against avian influenza virus, suggesting the role of triazole derivatives in combating viral infections (A. Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound. Some 1,2,4-triazole derivatives have been found to efficiently inhibit certain metabolic enzymes such as acetylcholinesterase I and II .

Future Directions

The future directions of research on 1,2,4-triazole derivatives could involve the synthesis of new derivatives and the exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemicals, and material sciences .

properties

IUPAC Name

N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9(2)12(13-15-10(3)17-18-13)16-14(19)11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIHUANQBQSBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C(C)C)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide

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